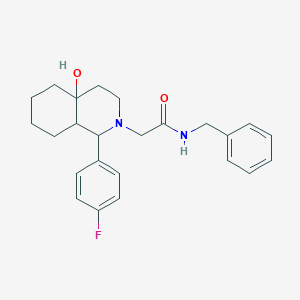![molecular formula C18H30O3 B12630825 3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) CAS No. 922148-19-4](/img/structure/B12630825.png)
3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) is a complex organic compound with the molecular formula C16H26O3. This compound is characterized by its unique bicyclic structure, which includes two oxabicycloheptane rings connected by an oxybis(methylene) bridge. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) typically involves the reaction of 4,6-dimethyl-7-oxabicyclo[4.1.0]heptane with formaldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxybis(methylene) bridge.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Common solvents include methanol or ethanol, which help dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of 4,6-dimethyl-7-oxabicyclo[4.1.0]heptane and formaldehyde.
Reaction: Controlled addition of reactants in a continuous flow reactor.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, substituted ethers.
Aplicaciones Científicas De Investigación
3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) can be compared with other similar compounds, such as:
3,3’-[Oxybis(methylene)]bis(7-oxabicyclo[4.1.0]heptane): Similar structure but lacks the dimethyl groups, leading to different reactivity and applications.
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) Adipate: Contains an adipate ester linkage, which imparts different chemical properties and uses.
The uniqueness of 3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[41
Propiedades
Número CAS |
922148-19-4 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
4-[(4,6-dimethyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxymethyl]-1,3-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C18H30O3/c1-11-7-17(3)15(20-17)5-13(11)9-19-10-14-6-16-18(4,21-16)8-12(14)2/h11-16H,5-10H2,1-4H3 |
Clave InChI |
WRRIUVXDHKHRKP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(C(O2)CC1COCC3CC4C(O4)(CC3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


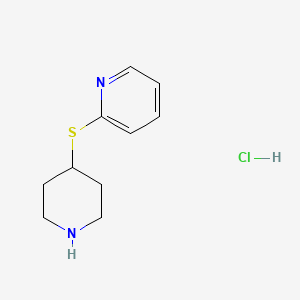
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
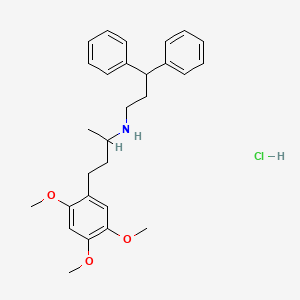
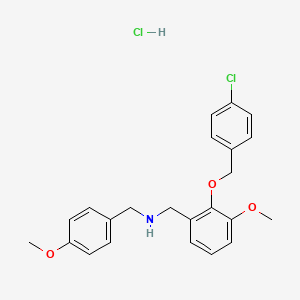
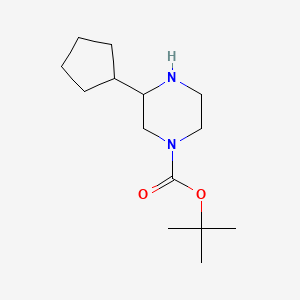
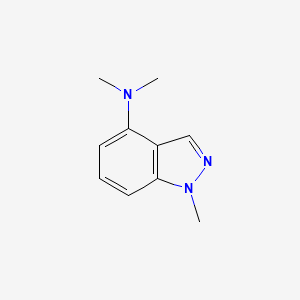
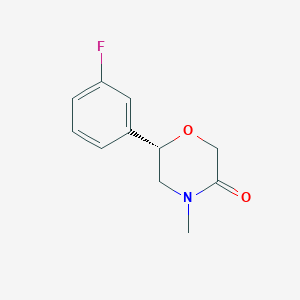
![2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-](/img/structure/B12630788.png)
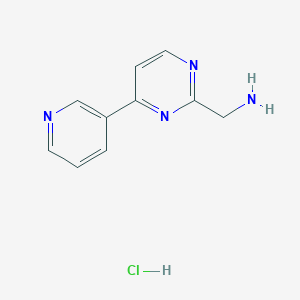
![Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12630796.png)
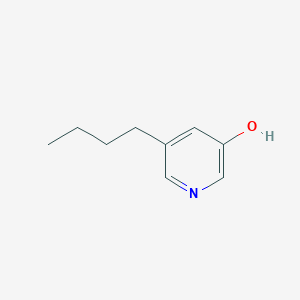
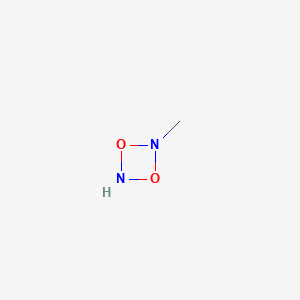
![2'-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine](/img/structure/B12630803.png)
